(E)-5-acetamido-2-(acetoxymethyl)-6-(((1,5-dimethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-acetamido-2-(acetoxymethyl)-6-(((1,5-dimethyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C24H29N3O10 and its molecular weight is 519.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
Syntheses of Derivatives and Chemical Transformations : The study on the synthesis of derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and DL-threo-hexose explores chemical transformations involving acetoxymethyl and acetamido groups, which are relevant to the compound . These transformations highlight the methodology for creating complex molecules potentially applicable in pharmaceutical synthesis or material science (Brimacombe, Da'aboul, & Tucker, 1974).
Antibacterial Compound Synthesis : The research on synthesizing new oxindoles and spiro-oxindoles derivatives, which involve reactions related to the structure mentioned, provides insights into the development of compounds with potential antibacterial properties. Such studies are essential for discovering new drugs (Hassan & Hassane, 2019).
Chemical Synthesis and Characterization
Chemical Synthesis Techniques : Studies like the facile synthesis of functionalized 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates demonstrate innovative approaches to synthesizing complex heterocyclic structures. Such methodologies could be applicable in the synthesis and functionalization of the compound , facilitating research in pharmacology or materials science (Mukherjee & Das, 2016).
Molecular Docking and Biological Evaluation : The synthesis and evaluation of anti-inflammatory agents based on oxindole structures, similar to the core structure of the specified compound, involve molecular docking studies to understand their interaction with biological targets. This research direction can inform the potential therapeutic applications of the compound (Nikalje, Hirani, & Nawle, 2015).
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)amino]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O10/c1-11-7-8-17-16(9-11)19(23(32)27(17)6)26-37-24-20(25-12(2)28)22(35-15(5)31)21(34-14(4)30)18(36-24)10-33-13(3)29/h7-9,18,20-22,24H,10H2,1-6H3,(H,25,28)/b26-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOMRFJEJCJTAP-LGUFXXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N/OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.